molecular formula C29H25BrN2O2 B13685714 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one

7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one

Cat. No.: B13685714
M. Wt: 513.4 g/mol
InChI Key: CJABCPPCHHAGES-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one is a complex organic compound with the molecular formula C29H25BrN2O2 and a molecular weight of 513.43 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a tritylamino group attached to a benzoxazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Benzoxazepinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepinone ring system.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where a tritylamine derivative reacts with the intermediate compound.

    Methylation: The methyl group is introduced using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the tritylamino group, which may result in different chemical and biological properties.

    5-Methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromo-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the methyl group, which may influence its chemical stability and interactions.

Uniqueness

The presence of the bromine atom, methyl group, and tritylamino group in 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H25BrN2O2

Molecular Weight

513.4 g/mol

IUPAC Name

7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one

InChI

InChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3

InChI Key

CJABCPPCHHAGES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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